molecular formula C10H9N3O B2770169 4-(Pyrazin-2-yloxy)aniline CAS No. 901924-50-3

4-(Pyrazin-2-yloxy)aniline

Cat. No.: B2770169
CAS No.: 901924-50-3
M. Wt: 187.202
InChI Key: DRVPAFSPKIXURX-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)aniline is an organic compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of a pyrazine ring attached to an aniline moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yloxy)aniline typically involves the coupling of pyrazine derivatives with aniline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a pyrazine boronic acid with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyrazin-2-yloxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrazin-2-yl)aniline
  • 4-(Pyridin-2-yloxy)aniline
  • 4-(Pyrimidin-2-yloxy)aniline

Uniqueness

4-(Pyrazin-2-yloxy)aniline is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

4-(Pyrazin-2-yloxy)aniline is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrazine derivatives with aniline under specific conditions. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has been found to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives of pyrazine, including this compound, showed promising results against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compound62.5Staphylococcus aureus
This compound125Candida albicans

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for antioxidant activity. Compounds containing the pyrazine moiety have shown significant antioxidant effects in various assays, indicating their potential use as therapeutic agents in oxidative stress-related conditions .

Antitumor Activity

Recent research has highlighted the potential antitumor activity of compounds related to this compound. A study focused on dual-target inhibitors revealed that similar compounds could effectively induce apoptosis in breast cancer cells by targeting poly (ADP-ribose) polymerase (PARP1) and bromodomain-containing protein 4 (BRD4) . These findings suggest that derivatives of this compound may also exhibit similar antitumor mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of various pyrazine derivatives against several microorganisms. The results indicated that this compound exhibited notable antimicrobial activity, particularly against gram-positive bacteria .
  • Antioxidant Potential : In a comparative analysis, the antioxidant capacity of several pyrazine derivatives was measured against standard antioxidants like butylhydroxytoluene (BHT). The results showed that compounds including this compound possessed significant antioxidant properties .
  • Antitumor Mechanism : Research on dual-target inhibitors demonstrated that compounds similar to this compound could inhibit cancer cell proliferation through specific molecular interactions, suggesting a promising avenue for cancer therapy .

Properties

IUPAC Name

4-pyrazin-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVPAFSPKIXURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901924-50-3
Record name 4-(pyrazin-2-yloxy)aniline
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